2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
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Overview
Description
2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-aminophenol with various aldehydes, ketones, or acids to form the benzoxazole core . Industrial production methods often utilize optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by interfering with cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide include other benzoxazole derivatives such as:
2-amino benzoxazole: Known for its antimicrobial properties.
6-chlorobenzo[d]thiazole: Exhibits anticancer activity.
2-chloro-4,6-dimethoxy-1,3,5-triazine: Used in various chemical syntheses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4/c1-12-5-8-18-19(9-12)29-21(24-18)13-3-2-4-14(10-13)23-20(26)16-7-6-15(25(27)28)11-17(16)22/h2-11H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUUUJRZWIENRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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